molecular formula C8H11N3O2 B13337941 N-methyl-N-(4-methylpyrimidin-2-yl)glycine

N-methyl-N-(4-methylpyrimidin-2-yl)glycine

Cat. No.: B13337941
M. Wt: 181.19 g/mol
InChI Key: VEESFZPFNBQNSU-UHFFFAOYSA-N
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Description

N-methyl-N-(4-methylpyrimidin-2-yl)glycine is a synthetic compound with the molecular formula C8H11N3O2 It is a derivative of glycine, where the amino group is substituted with a 4-methylpyrimidin-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-methylpyrimidin-2-yl)glycine can be achieved through several methods. One common approach involves the alkylation of 2-aminopyrimidine with chloroacetic acid or its esters, followed by a Dimroth rearrangement. This method avoids the formation of diketopiperazine, a common byproduct in such reactions .

Another method involves the nucleophilic substitution of a pyrimidine ring with a good leaving group in the alpha position by amines. This approach has been used to synthesize various N-heteroaryl substituted amino acid derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as solvent polarity and steric demand of the initiator, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-methylpyrimidin-2-yl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while nucleophilic substitution can result in various substituted pyrimidine derivatives .

Scientific Research Applications

N-methyl-N-(4-methylpyrimidin-2-yl)glycine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-methylpyrimidin-2-yl)glycine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with glycine receptors or other proteins involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(4-methylpyrimidin-2-yl)glycine is unique due to the presence of the 4-methylpyrimidin-2-yl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-[methyl-(4-methylpyrimidin-2-yl)amino]acetic acid

InChI

InChI=1S/C8H11N3O2/c1-6-3-4-9-8(10-6)11(2)5-7(12)13/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

VEESFZPFNBQNSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N(C)CC(=O)O

Origin of Product

United States

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